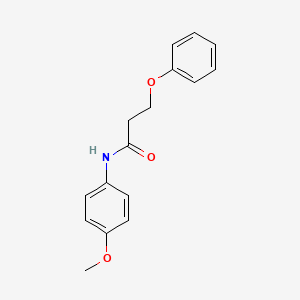![molecular formula C21H24N2O2 B5606005 3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5606005.png)
3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those structurally akin to "3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol," typically involves multi-step reactions. For instance, the Friedländer synthesis is a notable method that forms the quinoline core by condensing 2-aminobenzaldehyde with ketones or carbonyl compounds (Gao et al., 2011). These methods are characterized by their ability to introduce various substituents into the quinoline ring, allowing for the synthesis of a wide array of derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and interaction with other molecules. Techniques such as IR and NMR spectral data are instrumental in elucidating the structure of these compounds, providing insights into their electronic and spatial configuration (Iwanami, Seki, & Inagaki, 1971). These analyses reveal the presence of functional groups and their arrangements, which are essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which alter their chemical properties. For example, the introduction of substituents through reactions such as the Mannich reaction can significantly affect the compound's biological activity and solubility (Nasr, Nabih, & Burckhalter, 1978). These reactions are pivotal for tailoring the compound for specific applications, including materials science and medicinal chemistry.
Physical Properties Analysis
The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's application in various fields, affecting its formulation and functionality in practical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the molecule. Quinoline derivatives exhibit a rich chemistry due to the presence of nitrogen in the quinoline ring, which imparts basicity and facilitates various chemical transformations essential for synthesizing complex molecules (Smith et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-25-17-10-11-20-18(12-17)21(24)19(15(2)22-20)14-23(3)13-16-8-6-5-7-9-16/h5-12H,4,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCUHGLQEIXMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)

![(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5605971.png)
![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5605978.png)
![1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5605993.png)
![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)
![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)

![(3S)-N,N-dimethyl-1-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5606015.png)